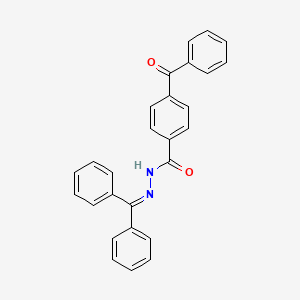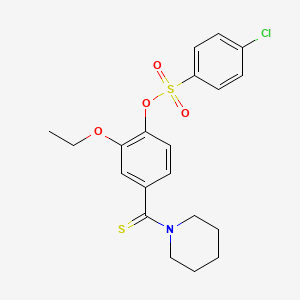![molecular formula C11H22NO4P B4898582 diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
diethyl [(2-oxo-1-azepanyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-oxo-1-azepanyl)methyl]phosphonate, commonly known as OAP, is a phosphonate compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various compounds, including chiral α-amino acids, β-lactams, and peptides. In addition, OAP has been found to exhibit potent biological activity, making it a promising candidate for drug discovery.
Wirkmechanismus
The mechanism of action of OAP is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Michael addition and the Mannich reaction. In addition, OAP has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
OAP has been found to exhibit potent biological activity, including antibacterial, antifungal, and antiviral activity. It has also been found to inhibit the growth of cancer cells and to induce apoptosis, making it a promising candidate for cancer therapy. In addition, OAP has been found to exhibit neuroprotective activity, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OAP in lab experiments include its versatility as a reagent for the synthesis of various compounds and its potent biological activity. However, OAP can be difficult to handle due to its high reactivity and toxicity. In addition, the synthesis of OAP can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on OAP. One area of interest is the development of new synthetic methods for OAP and its derivatives. Another area of interest is the exploration of the biological activity of OAP and its potential applications in drug discovery. In addition, the development of OAP-based therapies for neurodegenerative diseases and cancer is an area of active research.
Synthesemethoden
The synthesis of OAP involves the reaction of diethyl phosphite with 2-oxo-1-azepanone in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is diethyl [(2-oxo-1-azepanyl)methyl]phosphonate, which can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
OAP has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a key reagent for the synthesis of various compounds, including β-lactams, which are important building blocks for the synthesis of antibiotics. OAP has also been used for the synthesis of chiral α-amino acids and peptides, which are important in drug discovery.
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO4P/c1-3-15-17(14,16-4-2)10-12-9-7-5-6-8-11(12)13/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBXUQXEXAXBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCCCC1=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxyphosphorylmethyl)azepan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4898588.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)